2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate
Overview
Description
Scientific Research Applications
Comparative Carcinogenicities and Mutagenicities
Research on vinyl carbamate and ethyl carbamate has shown that these compounds induce various types of tumors in animal models, suggesting a high potency of vinyl carbamate over ethyl carbamate in carcinogenicity. Vinyl carbamate has been found to induce liver tumors, thymomas, lung adenomas, and other types of tumors in mice, extending earlier data on its potency compared to ethyl carbamate for the induction of lung adenomas and skin tumors in mice. The findings highlight the significant carcinogenic potential of carbamate compounds, which could be relevant to understanding the safety and potential risks associated with the use of "2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate" in scientific research or other applications (Dahl, Miller, & Miller, 1980).
Weak Carcinogenicity of Hydroxyethyl Carbamate
A study hypothesized that vinyl carbamate arises from ethyl carbamate through oxidation and dehydration processes, suggesting a pathway for the metabolic activation of these compounds. The study found that 2-hydroxyethyl carbamate, a potential intermediate in this pathway, exhibited only weak carcinogenic activity, indicating that direct dehydrogenation of ethyl carbamate to vinyl carbamate might be the key carcinogenic process. This research suggests the importance of understanding the metabolic pathways and intermediate products of carbamate compounds for assessing their carcinogenic potential and safety (Mirvish, Smyrk, Payne, Tuatoo, & Chen, 1994).
Safety and Hazards
Properties
IUPAC Name |
2-ethoxyethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-2-14-8-9-16-11(13)12-6-5-10-4-3-7-15-10/h3-7H,2,8-9H2,1H3,(H,12,13)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGJAVAJPOFGU-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)NC=CC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)N/C=C/C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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